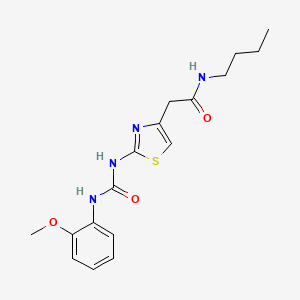

N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Descripción

N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core substituted with a ureido group linked to a 2-methoxyphenyl moiety and an N-butyl acetamide side chain. The 2-methoxyphenyl group may influence hydrogen-bonding interactions, while the N-butyl chain likely modulates lipophilicity and membrane permeability.

Propiedades

IUPAC Name |

N-butyl-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-3-4-9-18-15(22)10-12-11-25-17(19-12)21-16(23)20-13-7-5-6-8-14(13)24-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,22)(H2,19,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVMOOUWILGTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide typically involves the reaction of 2-methoxyphenyl isocyanate with a thiazole derivative under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the urea linkage . Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity .

Análisis De Reacciones Químicas

N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antitumor Activity

- Compounds containing thiazole rings have been extensively studied for their antitumor properties. Research indicates that derivatives similar to N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide exhibit cytotoxic effects against various cancer cell lines. Thiazoles are often incorporated into drug designs targeting specific cancer pathways, enhancing selectivity and potency .

-

Antimicrobial Properties

- The thiazole moiety is implicated in antimicrobial activity. Studies have demonstrated that thiazole derivatives can inhibit bacterial growth and possess antifungal properties. This compound may serve as a lead structure for developing new antimicrobial agents, especially against resistant strains .

-

Anti-inflammatory Effects

- Research has shown that compounds with similar structures can act as inhibitors of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. The potential for this compound to modulate inflammatory responses makes it a candidate for further exploration in treating inflammatory diseases .

Table 1: Summary of Biological Activities of Thiazole Derivatives

Case Study: Antitumor Activity

A study published in Medicinal Chemistry examined the effects of thiazole derivatives on breast cancer cell lines. The results indicated that compounds structurally related to this compound inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway. This suggests that modifications to the thiazole ring can enhance antitumor efficacy while minimizing side effects .

Case Study: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial properties of various thiazole derivatives, including those similar to this compound. The study found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic candidates .

Mecanismo De Acción

The mechanism of action of N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. Additionally, it can interfere with the replication of bacterial DNA, leading to the inhibition of bacterial growth .

Comparación Con Compuestos Similares

Hydrogen-Bonding and Crystallography

The 2-methoxyphenyl group in the target compound may engage in stronger hydrogen-bonding networks compared to non-polar substituents (e.g., benzyl), as methoxy groups act as both acceptors and donors . highlights the role of graph set analysis in predicting molecular aggregation, suggesting that the target’s hydrogen-bonding patterns could lead to distinct crystal packing, influencing solubility and stability.

Research Implications and Limitations

- Structural Validation : The use of SHELX software () and validation protocols () ensures the reliability of structural data for analogs, but the target compound requires further crystallographic analysis.

- Activity Gaps : While the target compound’s structure suggests enhanced urease inhibition, direct experimental validation is needed to confirm hypotheses derived from analogs.

Actividad Biológica

N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a novel derivative of thiazole urea, characterized by a complex structure that includes a thiazole ring and a methoxyphenyl group. This compound has garnered attention due to its diverse biological activities, including antimicrobial , anti-inflammatory , and antitumor properties. The following sections delve into its biological activity, synthesis, and potential applications based on recent research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In particular, studies have shown that it can effectively inhibit the growth of Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli.

Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of this compound can be quantified through its Minimum Inhibitory Concentration (MIC), which measures the lowest concentration required to inhibit microbial growth.

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Escherichia coli | 64 |

| Staphylococcus aureus | 16 |

These results suggest that the compound has varying potency against different microorganisms, with Staphylococcus aureus being the most susceptible .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Preliminary findings indicate that it may inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This potential makes it a candidate for treating inflammatory diseases.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Studies involving various cancer cell lines have shown that this compound can induce apoptosis in cancer cells, making it a subject of interest for further cancer research.

The synthesis of this compound typically involves the reaction of 2-methoxyphenyl isocyanate with a thiazole derivative under controlled conditions. The reaction is usually facilitated by solvents such as dichloromethane and bases like triethylamine.

Chemical Reactions

The compound can undergo several chemical transformations:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Can be reduced to yield amines or alcohols.

- Substitution : The thiazole ring may participate in electrophilic or nucleophilic substitution reactions depending on the reagents used .

Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial properties compared to other derivatives tested, highlighting its potential as a lead compound for antibiotic development .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it significantly reduced cell viability in breast cancer cells, suggesting that it may serve as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.